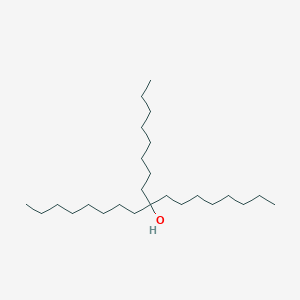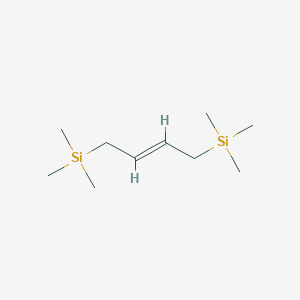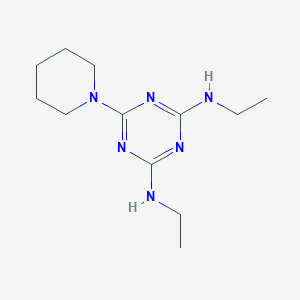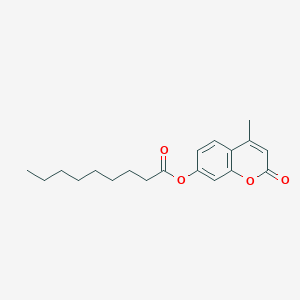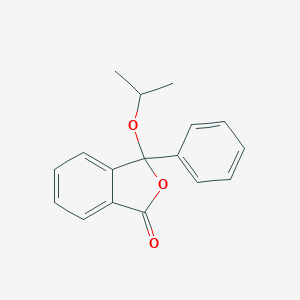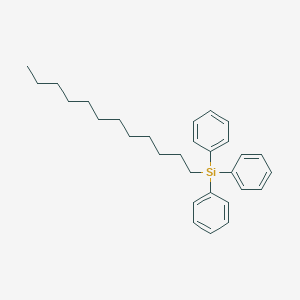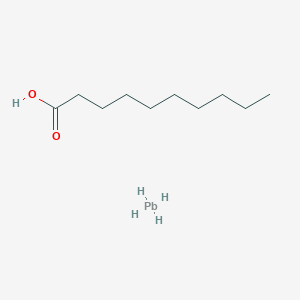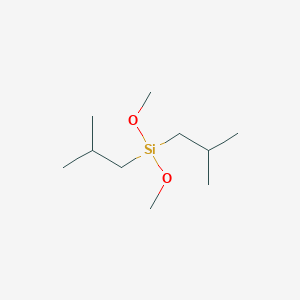![molecular formula C10H13N3O2 B092115 2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid CAS No. 103-21-9](/img/structure/B92115.png)
2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid, also known as MMDA-2, is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. MMDA-2 is a potent hallucinogen that is structurally similar to mescaline, a naturally occurring psychedelic substance found in certain cacti.
作用机制
2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid exerts its psychoactive effects by binding to the 5-HT2A receptor and inducing a cascade of intracellular signaling events. This leads to the activation of various neurotransmitter systems, including dopamine, norepinephrine, and acetylcholine. These neurotransmitters are responsible for the profound alterations in perception, mood, and cognition that are characteristic of psychedelic experiences.
生化和生理效应
2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid has been shown to produce a wide range of biochemical and physiological effects in animal and human studies. These include changes in heart rate, blood pressure, body temperature, and respiration. It also alters the levels of various neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine.
实验室实验的优点和局限性
2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid has several advantages as a research tool. It is highly potent and selective for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, its psychoactive effects and potential for abuse limit its use in clinical research and drug development.
未来方向
There are several potential future directions for research on 2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid. One area of interest is the development of new drugs that target the 5-HT2A receptor for the treatment of various psychiatric disorders, such as depression, anxiety, and addiction. Another area of interest is the study of the molecular mechanisms underlying the effects of 2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid on the brain, which could lead to the development of new therapies for neurological and psychiatric disorders. Finally, further research is needed to fully understand the long-term effects of 2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid on the brain and behavior, as well as its potential for abuse and addiction.
合成方法
The synthesis of 2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid involves the reaction of 2-methyl-3,4-methylenedioxyphenylacetone with nitrous acid, followed by reduction with sodium borohydride. This yields 2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid in high purity.
科学研究应用
2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent agonist of the serotonin 5-HT2A receptor, which is known to play a key role in the regulation of mood, perception, and cognition. This receptor is also the primary target of many other psychedelic substances, such as LSD and psilocybin.
属性
CAS 编号 |
103-21-9 |
|---|---|
产品名称 |
2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid |
分子式 |
C10H13N3O2 |
分子量 |
207.23 g/mol |
IUPAC 名称 |
2-[methyl-[(4-methylphenyl)diazenyl]amino]acetic acid |
InChI |
InChI=1S/C10H13N3O2/c1-8-3-5-9(6-4-8)11-12-13(2)7-10(14)15/h3-6H,7H2,1-2H3,(H,14,15) |
InChI 键 |
KOTDNLISXGEHNY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=NN(C)CC(=O)O |
规范 SMILES |
CC1=CC=C(C=C1)N=NN(C)CC(=O)O |
其他 CAS 编号 |
103-21-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



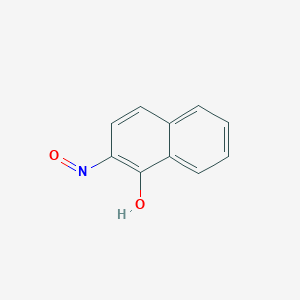
![7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol](/img/structure/B92036.png)
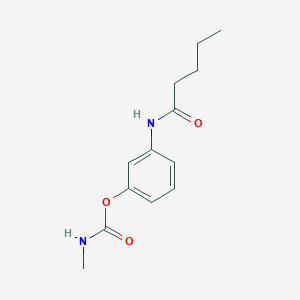
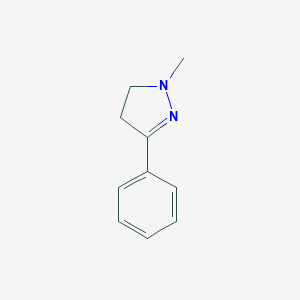
![1,2-Diazaspiro[2.5]octane](/img/structure/B92042.png)
